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molecular formula C24H19N B3267088 N,N-Diphenyl-[1,1'-biphenyl]-4-amine CAS No. 4432-94-4

N,N-Diphenyl-[1,1'-biphenyl]-4-amine

Cat. No. B3267088
M. Wt: 321.4 g/mol
InChI Key: OJBSYCMUWONLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767856B2

Procedure details

In another embodiment, there is provided a method for forming an arylamine, comprising adding 4-bromobiphenyl and diphenylamine in toluene into a continuous plug flow reactor, the continuous plug flow reactor further comprising continuously reacting the 4-bromobiphenyl and the diphenylamine in the toluene in a presence of a base and a palladium catalyst under Buchwald conditions in the continuous plug flow reactor, adding a phosphonium-based ionic liquid with tri-t-butylphospine to the 4-bromobiphenyl and the diphenylamine in the continuous plug flow reactor, continuously reacting the 4-bromobiphenyl and the diphenylamine in the toluene and the phosphonium-based ionic liquid with the tri-t-butylphospine in the presence of the base and the palladium catalyst under Buchwald conditions in the continuous plug flow reactor until N,N-diphenyl-4-biphenylamine is produced, and collecting the N,N-diphenyl-4-biphenylamine.
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Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[C:14]1([NH:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[PH4+].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>C1(C)C=CC=CC=1.[Pd]>[C:21]1([N:20]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:2]2[CH:7]=[CH:6][C:5]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)=[CH:4][CH:3]=2)[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1

Inputs

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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
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product
Smiles
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Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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